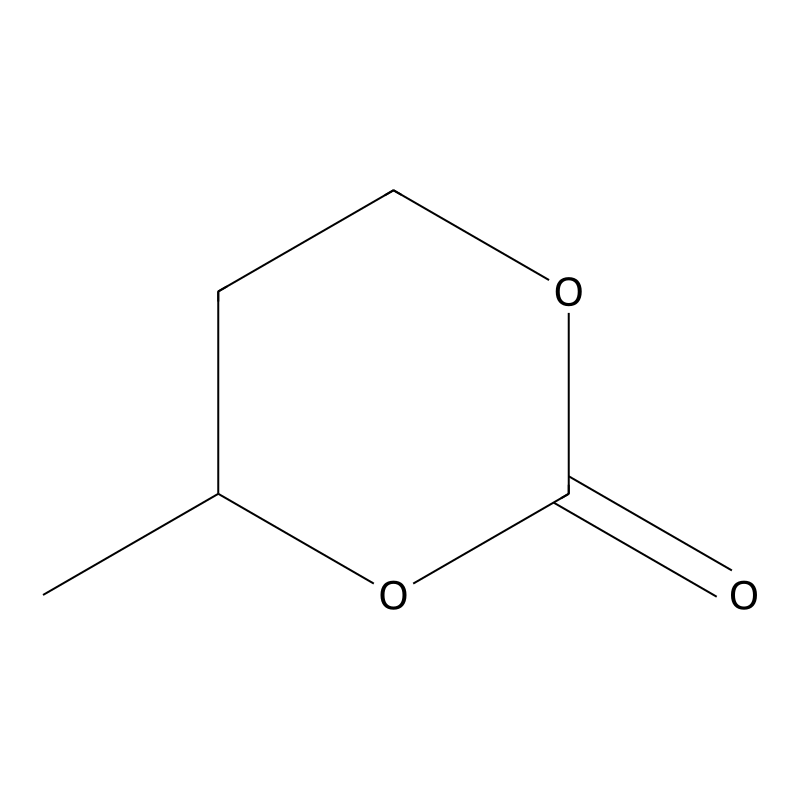4-Methyl-1,3-dioxan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Conformational Transformations
Scientific Field: Organic Chemistry
Application Summary: This compound has been studied for its conformational transformations.
Synthesis of Cyclic Carbonates
Scientific Field: Synthetic Chemistry
Application Summary: 4-Methyl-1,3-dioxan-2-one has been used in the synthesis of cyclic carbonates.
Solvent in Synthesis
Application Summary: 1,3-Dioxane, a similar compound to 4-Methyl-1,3-dioxan-2-one, has been used as a solvent in the synthesis of dioxazocines and dioxazonines.
Photo-Aerobic Selenium-π-Acid Multicatalysis
Application Summary: This compound has been used in a method for the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis.
Building Block in Synthesis
Synthesis of Polylactide Polymers
Scientific Field: Polymer Chemistry
Application Summary: Cyclic dilactides, or hemilactides, close structural analogs of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene-containing substituents at the sp3C atoms, are the most important precursors for obtaining polylactide polymers.
Synthesis of Poly(ester−ether)s
4-Methyl-1,3-dioxan-2-one is a cyclic compound with the molecular formula . It features a six-membered ring structure that includes two oxygen atoms, making it part of the dioxane family. This compound is characterized by its unique chemical properties, which allow it to participate in various
- Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various derivatives.
- Nucleophilic Substitution: The presence of the dioxan ring allows for nucleophilic attack at specific positions, facilitating substitution reactions.
- Ring-opening Reactions: Under certain conditions, the cyclic structure can be opened to yield linear products, which can further react to form larger molecules .
The synthesis of 4-Methyl-1,3-dioxan-2-one typically involves several methods:
- Carbon Dioxide Fixation: This method utilizes carbon dioxide as a reactant in the presence of suitable catalysts to convert diols into cyclic carbonates like 4-Methyl-1,3-dioxan-2-one. This approach is environmentally friendly and avoids toxic reagents like phosgene .
- Reactions with Diols: The compound can also be synthesized through reactions involving 1,3-diols and carbonyl compounds under controlled conditions, often using solvents like chloroform and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene .
4-Methyl-1,3-dioxan-2-one has several applications:
- Polymer Synthesis: Its reactivity allows it to be used as a monomer in the production of aliphatic polycarbonates and polyurethanes, which are valuable in biomedical applications due to their low toxicity and biodegradability .
- Chemical Intermediates: It serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.
Several compounds share structural similarities with 4-Methyl-1,3-dioxan-2-one. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| 1,3-Dioxane | Simple dioxane structure without methyl substitution. | |
| 5-Methyl-1,3-dioxane | Contains a methyl group at the fifth position; different reactivity profile. | |
| 5-Ethyl-1,3-dioxane | Ethyl substitution alters physical properties significantly. |
Uniqueness of 4-Methyl-1,3-dioxan-2-one
What distinguishes 4-Methyl-1,3-dioxan-2-one from these similar compounds is its specific position of the methyl group within the dioxane ring. This positioning affects its reactivity patterns and potential applications in polymer synthesis and organic chemistry.








